molecular formula C15H11NO2S3 B2838857 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421449-38-8

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2838857
CAS No.: 1421449-38-8
M. Wt: 333.44
InChI Key: YGPJHOOXXQQTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like toluene and catalysts such as [Pd(PPh3)4] .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a building block for more complex molecules and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple thiophene rings and an amide functional group, which are crucial for its biological activity. Its molecular formula is C12_{12}H10_{10}N2_2O3_3S, with a molecular weight of approximately 250.34 g/mol. The presence of thiophene moieties enhances its lipophilicity and allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key cellular pathways involved in cancer cell proliferation and survival, similar to other thiophene derivatives that have shown significant anticancer properties.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit notable anticancer activity against various cancer cell lines. For instance, a study reported that derivatives similar to this compound displayed significant cytotoxic effects against Hep3B liver cancer cells, with IC50_{50} values as low as 23 µg/mL .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell LineIC50_{50} (µg/mL)Mechanism of Action
This compoundHep3B23Cell cycle arrest
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B7.66Microtubule destabilization
Other Thiophene DerivativesVarious<11.6Inhibition of cellular pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that thiophene derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones .

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Activity Index (%)
This compoundS. aureus2083.3
Amino Thiophene DerivativeP. aeruginosa2086.9
Hydroxy Thiophene DerivativeB. subtilis1878.3

Case Studies and Research Findings

  • Anticancer Properties : A study focused on synthesizing thiophene carboxamide derivatives aimed at mimicking the action of Combretastatin A4 (CA4), a known anticancer agent. The synthesized compounds exhibited varying degrees of cytotoxicity, with modifications leading to enhanced activity .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial properties of thiophene derivatives, showing that structural variations significantly affected their efficacy against pathogenic bacteria. The presence of specific substituents was linked to increased hydrophilicity and antibacterial activity .
  • Molecular Docking Studies : Computational studies using density functional theory (DFT) suggested that the electronic properties of thiophene derivatives could be optimized for enhanced biological activity, indicating potential pathways for drug development .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c17-14(11-3-1-7-19-11)12-6-5-10(21-12)9-16-15(18)13-4-2-8-20-13/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPJHOOXXQQTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.